molecular formula C47H33N5 B14191314 2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine CAS No. 922730-45-8

2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine

Cat. No.: B14191314
CAS No.: 922730-45-8
M. Wt: 667.8 g/mol
InChI Key: CIWHMBJLRSNZFF-UHFFFAOYSA-N
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Description

2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two phenyl-pyrazolyl groups, making it an interesting subject for research in coordination chemistry and material science.

Preparation Methods

The synthesis of 2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2,6-dicarbaldehyde with 3,5-diphenyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and pyrazolyl groups can participate in electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique electronic and magnetic properties, making them useful in various applications . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine can be compared with other similar compounds, such as:

Properties

CAS No.

922730-45-8

Molecular Formula

C47H33N5

Molecular Weight

667.8 g/mol

IUPAC Name

2,6-bis[2-(3,5-diphenylpyrazol-1-yl)phenyl]pyridine

InChI

InChI=1S/C47H33N5/c1-5-18-34(19-6-1)42-32-46(36-22-9-3-10-23-36)51(49-42)44-30-15-13-26-38(44)40-28-17-29-41(48-40)39-27-14-16-31-45(39)52-47(37-24-11-4-12-25-37)33-43(50-52)35-20-7-2-8-21-35/h1-33H

InChI Key

CIWHMBJLRSNZFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3C4=NC(=CC=C4)C5=CC=CC=C5N6C(=CC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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